REACTION_CXSMILES
|
[CH3:1][C:2]([O:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=1[N+:11]([O-])=O)=O.C(OC(=O)C)(=O)C>[Pd]>[CH3:1][C:2]1[O:4][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=2[N:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OC=1C=CC=CC1[N+](=O)[O-]
|
Name
|
ferric chloride
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
An autoclave is charged with 18.1 g
|
Type
|
CUSTOM
|
Details
|
acetic acid, purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The catalyst is separated by filtration
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
The solvents are evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residual oil is dissolved in ether
|
Type
|
WASH
|
Details
|
the solution is washed with aqueous sodium bicarbonate and water
|
Type
|
CUSTOM
|
Details
|
After evaporation of the ether
|
Type
|
DISTILLATION
|
Details
|
the crude product is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC2=C(N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |